Sub-Nanomolar DPP-4 Inhibitory Potency: 4-Cyanothiazolidide Series Demonstrates Ki < 1 nM vs. Human Enzyme
The 4-cyanothiazolidide pharmacophore, which incorporates (R)-4-cyanothiazolidine as its core structural unit, exhibits sub-nanomolar inhibitory potency against human dipeptidyl peptidase-4 (DPP-4), with Ki values of less than 1 nM reported across multiple dipeptide analogues [1]. This potency level represents a substantial improvement over the non-cyanated thiazolidide comparator isoleucyl thiazolidide, which demonstrates a Ki of 110 nM under identical assay conditions—a 110-fold difference in affinity [2]. The presence of the cyano group at the 4-position of the thiazolidine ring is therefore critical for achieving the high-affinity binding interactions required for potent DPP-4 inhibition.
| Evidence Dimension | DPP-4 inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki < 1 nM (human DPP-4, 4-cyanothiazolidide series) |
| Comparator Or Baseline | Isoleucyl thiazolidide (non-cyanated analog): Ki = 110 nM |
| Quantified Difference | >110-fold improvement in binding affinity |
| Conditions | Purified human DPP-4 enzyme; aqueous solution pH 7.4 |
Why This Matters
This >110-fold potency difference directly impacts the concentration required for effective enzyme inhibition in biochemical assays and dictates the viability of the compound as a lead scaffold for drug discovery programs.
- [1] Ashworth DM, Atrash B, Baker GR, Baxter AJ, Jenkins PD, Jones DM, Szelke M. 4-Cyanothiazolidides as very potent, stable inhibitors of dipeptidyl peptidase IV. Bioorg Med Chem Lett. 1996;6(22):2745-2748. View Source
- [2] Huang Y, et al. Application of robotics to steady state enzyme kinetics: analysis of tight-binding inhibitors of dipeptidyl peptidase IV. Anal Biochem. 2003;321(2):200-208. View Source
